molecular formula C12H8ClFN2O B168380 3-(2-Fluorobenzoylamino)-2-chloropyridine CAS No. 126921-76-4

3-(2-Fluorobenzoylamino)-2-chloropyridine

Cat. No. B168380
M. Wt: 250.65 g/mol
InChI Key: GISCBMCKWGYCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorobenzoylamino)-2-chloropyridine, also known as FBCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FBCP belongs to the class of heterocyclic compounds and is a derivative of pyridine.

Scientific Research Applications

3-(2-Fluorobenzoylamino)-2-chloropyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism Of Action

The exact mechanism of action of 3-(2-Fluorobenzoylamino)-2-chloropyridine is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, which is a process of programmed cell death. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. Moreover, 3-(2-Fluorobenzoylamino)-2-chloropyridine has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication.

Biochemical And Physiological Effects

3-(2-Fluorobenzoylamino)-2-chloropyridine has been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of anticancer drugs. However, further studies are required to determine its long-term effects on human health. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-(2-Fluorobenzoylamino)-2-chloropyridine in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 3-(2-Fluorobenzoylamino)-2-chloropyridine is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using 3-(2-Fluorobenzoylamino)-2-chloropyridine in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 3-(2-Fluorobenzoylamino)-2-chloropyridine. One of the potential directions is to study its mechanism of action in more detail to identify its molecular targets. Moreover, further studies are required to determine its long-term effects on human health. 3-(2-Fluorobenzoylamino)-2-chloropyridine can also be modified to improve its solubility and pharmacokinetic properties, which can enhance its therapeutic potential. Additionally, 3-(2-Fluorobenzoylamino)-2-chloropyridine can be used as a lead compound for the development of novel anticancer and anti-inflammatory drugs.

properties

CAS RN

126921-76-4

Product Name

3-(2-Fluorobenzoylamino)-2-chloropyridine

Molecular Formula

C12H8ClFN2O

Molecular Weight

250.65 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-fluorobenzamide

InChI

InChI=1S/C12H8ClFN2O/c13-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)14/h1-7H,(H,16,17)

InChI Key

GISCBMCKWGYCGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)F

synonyms

3-(2-fluorobenzoylamino)-2-chloropyridine

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.44 g (28 mmol) of 2-fluorobenzoyl chloride are added to 30 ml of anhydrous pyridine at 0° C. while the temperature is maintained below 5° C. 3 g of 3-amino-2-chloropyridine in 20 ml of pyridine are added with stirring using a pressure equalizing funnel. After being left overnight at room temperature, the reaction medium is poured into an ice/water mixture. The solid obtained is filtered off and washed several times with water.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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